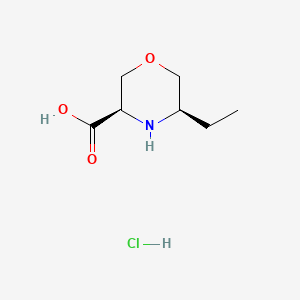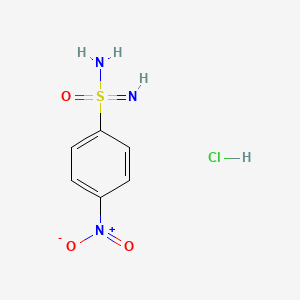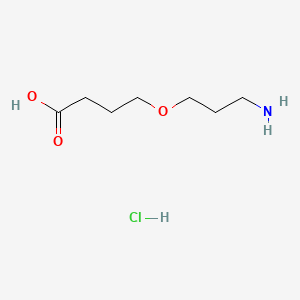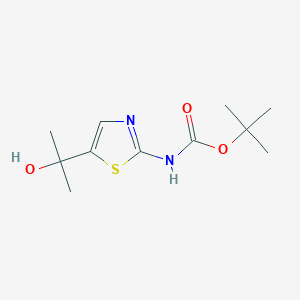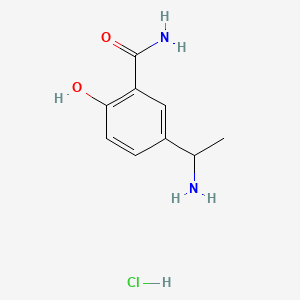
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride: is a chemical compound that features a benzamide core with an aminoethyl and hydroxy group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Amidation: The 2-hydroxybenzoic acid is converted to 2-hydroxybenzamide through an amidation reaction using ammonia or an amine derivative.
Alkylation: The 2-hydroxybenzamide is then subjected to alkylation with an appropriate alkyl halide, such as 1-chloroethane, to introduce the aminoethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for cost, efficiency, and safety.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to modify the aminoethyl group, potentially forming an ethyl group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the reagents used.
科学研究应用
Chemistry
In organic synthesis, 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
作用机制
The mechanism by which 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxy and amino groups are likely involved in hydrogen bonding and electrostatic interactions with these targets.
相似化合物的比较
Similar Compounds
2-Hydroxybenzamide: Lacks the aminoethyl group, making it less versatile in chemical reactions.
5-Amino-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-Hydroxyphenyl)acetamide: Similar but with an acetamide group instead of the aminoethyl group.
Uniqueness
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride is unique due to the presence of both the aminoethyl and hydroxy groups, which provide a combination of reactivity and solubility that is not found in the similar compounds listed above. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where multiple functional groups are advantageous.
属性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
5-(1-aminoethyl)-2-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-5(10)6-2-3-8(12)7(4-6)9(11)13;/h2-5,12H,10H2,1H3,(H2,11,13);1H |
InChI 键 |
BSAQHHATXWMGTM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)O)C(=O)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


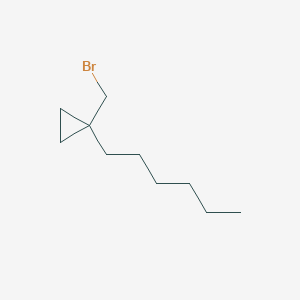
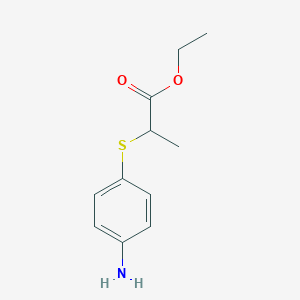

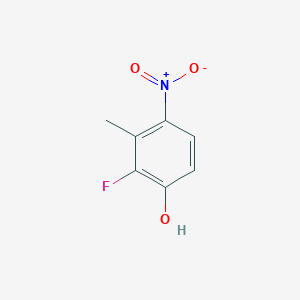
![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)

